N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide
Overview
Description
“N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” is a complex organic compound that features a unique combination of bicyclic, sulfonyl, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the piperazine ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action of “N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other piperazine derivatives, sulfonyl-containing molecules, and bicyclic compounds. Examples include:
- N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
- N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide
Uniqueness
The uniqueness of “N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine-1-carbothioamide” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-25-16-4-6-17(7-5-16)27(23,24)22-10-8-21(9-11-22)19(26)20-18-13-14-2-3-15(18)12-14/h4-7,14-15,18H,2-3,8-13H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLVXLPQNQQXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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